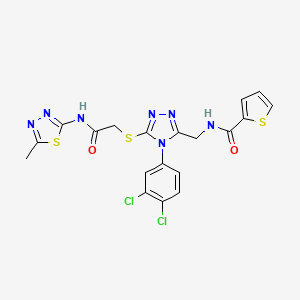
N-((4-(3,4-dichlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(3,4-dichlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15Cl2N7O2S3 and its molecular weight is 540.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-(3,4-dichlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements including:
- Thiophene ring : Known for its aromatic properties and involvement in various biological activities.
- Thiadiazole moiety : Associated with a range of biological effects such as anticancer and antimicrobial activities.
- Carboxamide group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated significant anticancer potential for thiophene carboxamide derivatives similar to the compound . For instance:
-
In vitro Studies :
- Compounds similar to N-((4-(3,4-dichlorophenyl)-5-(...)) exhibited IC50 values against Hep3B liver cancer cells of 5.46 µM and 12.58 µM for compounds 2b and 2e respectively . These compounds were shown to disrupt spheroid formation in cancer cells, indicating a potential mechanism for inhibiting tumor growth.
- The interaction pattern observed with tubulin suggests that these compounds may act through microtubule destabilization akin to the known chemotherapeutic agent Combretastatin A-4 (CA-4) .
- Mechanism of Action :
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .
- A study on thiophene derivatives indicated promising results against various pathogens, highlighting the importance of the thiophene scaffold in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like N-((4-(3,4-dichlorophenyl)-5-(...)). Key findings include:
- Modifications in the halogen positions on the phenyl ring significantly affect anticancer potency, with para-substituted derivatives showing improved activity against Hep3B cells .
Case Study 1: Hep3B Cell Line
A series of thiophene carboxamide derivatives were synthesized and evaluated for their anticancer activity against Hep3B cells. The most active compounds were identified based on their IC50 values and their ability to induce cell cycle arrest in the G2/M phase.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2b | 5.46 | Microtubule destabilization |
| 2e | 12.58 | Microtubule destabilization |
Case Study 2: Antimicrobial Evaluation
A set of thiophene-based compounds was tested against various bacterial strains. The results indicated that specific substitutions on the thiophene ring enhanced antibacterial efficacy.
| Compound | Activity Type | Effective Concentration |
|---|---|---|
| Thiophene Derivative A | Antibacterial | 10 µg/mL |
| Thiophene Derivative B | Antifungal | 15 µg/mL |
Propiedades
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N7O2S3/c1-10-24-26-18(33-10)23-16(29)9-32-19-27-25-15(8-22-17(30)14-3-2-6-31-14)28(19)11-4-5-12(20)13(21)7-11/h2-7H,8-9H2,1H3,(H,22,30)(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLKBMAMSXWNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














